Dynphin A (1-13) Acetate
Description
Biosynthetic Pathway and Prodynorphin Processing
Prodynorphin as Precursor and Cleavage Products
Dynorphin (B1627789) peptides, including Dynorphin A (1-13), originate from a large precursor protein called prodynorphin. wikipedia.orgnih.gov The gene encoding this precursor is known as PDYN. wikipedia.org The processing of prodynorphin is a critical step in generating biologically active peptides. This process involves the cleavage of the precursor at specific sites, primarily by an enzyme known as proprotein convertase 2 (PC2). wikipedia.organaspec.com
This enzymatic cleavage of prodynorphin gives rise to several active opioid peptides. wikipedia.org The primary products include:
Dynorphin A
Dynorphin B
α-neoendorphin
β-neoendorphin
In some instances, the processing of prodynorphin is not complete, which results in the formation of a larger 32-amino acid peptide called "big dynorphin," a molecule that contains the sequences of both Dynorphin A and Dynorphin B. wikipedia.orgwikipedia.org Further processing of Dynorphin A (1-17) can yield smaller, yet still active, fragments such as Dynorphin A (1-8). nih.gov
Table 1: Major Cleavage Products of Prodynorphin
| Precursor | Enzyme | Active Peptides |
| Prodynorphin | Proprotein convertase 2 (PC2) | Dynorphin A, Dynorphin B, α/β-neoendorphin, Big Dynorphin |
Differential Processing and Bioconversion of Dynorphin Peptides in Biological Tissues
The processing of prodynorphin is not uniform across all biological tissues; it is a highly regulated and differential process. This differential processing leads to a diverse array of dynorphin peptides, each with potentially distinct physiological roles. nih.gov For example, the relative amounts of different dynorphin peptides can vary between different regions of the brain, such as the hypothalamus, pituitary, and striatum. wikipedia.orgnih.gov
The bioconversion of dynorphin peptides is also influenced by the specific enzymatic environment of the tissue. Studies have shown that the degradation and metabolism of dynorphin can be rapid and vary depending on the location. For instance, the metabolism of dynorphin in inflamed tissue has been observed to be faster than in serum. frontiersin.org This tissue-specific processing and biotransformation are crucial for fine-tuning the activity of the dynorphin system in response to different physiological and pathological conditions. frontiersin.orgnih.gov The stability of the peptides themselves can also influence their activity, with some fragments being more rapidly degraded than others. nih.gov
Contextualization as an Endogenous Opioid Peptide
Historical Discovery and Initial Characterization of Potency
The journey to the discovery of dynorphins began with the identification of opioid receptors in the early 1970s, which suggested the existence of endogenous substances that bind to these receptors. stanford.edu In 1979, Avram Goldstein and his colleagues isolated a peptide from the porcine pituitary gland that exhibited exceptionally high opioid activity. nih.gov They named this potent substance "dynorphin," derived from the Greek word "dynamis," meaning power, to reflect its extraordinary potency. wikipedia.orgnih.gov
Initial studies using the guinea pig ileum bioassay revealed that Dynorphin A (1-13) was remarkably potent, estimated to be approximately 700 times more potent than leucine-enkephalin. nih.gov Subsequent research confirmed its high potency, with some studies indicating it to be 6-10 times more potent than morphine on a molar basis. wikipedia.org The discovery was significant as it unveiled a new family of endogenous opioid peptides with unique properties. stanford.edu The researchers synthesized the 13-amino acid fragment, which showed similar potency to the natural peptide, confirming that this shorter sequence was responsible for its powerful effects. wikipedia.orgstanford.edu
Classification within the Opioid Peptide Family
The endogenous opioid system comprises three main families of peptides, each derived from a distinct precursor protein: the enkephalins (from proenkephalin), the endorphins (from pro-opiomelanocortin), and the dynorphins (from prodynorphin). nih.govnih.govyoutube.com Dynorphin A (1-13) is a prominent member of the dynorphin family. wikipedia.org
These opioid peptide families are characterized by their preferential binding to different types of opioid receptors: mu (μ), delta (δ), and kappa (κ). nih.govnih.gov Dynorphins, including Dynorphin A (1-13), are the primary endogenous ligands for the kappa-opioid receptor (KOR). wikipedia.orgmedchemexpress.com While they exhibit the highest affinity for the KOR, they can also bind to mu- and delta-opioid receptors, albeit with lower affinity. nih.govresearchgate.net This classification is fundamental to understanding the specific physiological and pharmacological roles of the dynorphin system. nih.gov
Table 2: Classification of Endogenous Opioid Peptides
| Opioid Peptide Family | Precursor Protein | Primary Receptor |
| Enkephalins | Proenkephalin | Delta (δ) |
| Endorphins | Pro-opiomelanocortin | Mu (μ) |
| Dynorphins | Prodynorphin | Kappa (κ) |
Structure
2D Structure
Properties
Molecular Formula |
C77H130N24O17 |
|---|---|
Molecular Weight |
1664.0 g/mol |
IUPAC Name |
acetic acid;6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C75H126N24O15.C2H4O2/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47;1-2(3)4/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87);1H3,(H,3,4) |
InChI Key |
OIXVNZBNMIKBJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Action and Receptor Pharmacology of Dynorphin a 1 13 Acetate
Opioid Receptor Interactions and Selectivity
Dynorphin (B1627789) A (1-13) is recognized as a potent endogenous agonist primarily for the kappa opioid receptor (KOPr), though it also interacts with other opioid receptors. wisc.edumedchemexpress.com Its activity is a function of its binding affinity and the subsequent intracellular signaling cascades it initiates.
Kappa Opioid Receptor (KOPr) Binding and Agonism
Dynorphin A (1-13) demonstrates a pronounced interaction with the kappa opioid receptor, serving as a key endogenous ligand that modulates various physiological processes. mdpi.comoup.com
Dynorphin A (1-13) exhibits a high binding affinity for the kappa opioid receptor. cdnsciencepub.com It is considered an endogenous ligand for the KOPr, playing a crucial role in activating this receptor system. wisc.edumdpi.com Radioligand binding assays have determined its dissociation constant (Kd) to be approximately 200 nM, indicating a strong interaction with the receptor. pnas.orgrcsb.org While it is a potent agonist at the KOPr, it's important to note that it is not entirely selective and can interact with other opioid receptors. wisc.edunih.gov
Table 1: Binding Affinity of Dynorphin A (1-13) for Opioid Receptors
| Receptor | Ligand | Assay Type | Ki (nM) | Species | Reference |
|---|---|---|---|---|---|
| Kappa Opioid Receptor | Dynorphin A (1-13) | [3H]diprenorphine displacement | 0.84 - 11 | Rat | scispace.com |
| Mu Opioid Receptor | Dynorphin A (1-13) | [3H]diprenorphine displacement | - | Rat | scispace.com |
| Delta Opioid Receptor | Dynorphin A (1-13) | [3H]diprenorphine displacement | - | Rat | scispace.com |
| Kappa Opioid Receptor | Dynorphin A (1-13) | [3H]bremazocine displacement | - | Rat | nih.gov |
| Kappa Opioid Receptor | Dynorphin A (1-13) | Radioligand binding | ~200 (Kd) | Human | pnas.orgrcsb.org |
The binding of Dynorphin A (1-13) to the KOPr involves specific structural elements of both the peptide and the receptor. The N-terminal "message" sequence, Tyr-Gly-Gly-Phe (YGGF), is crucial for binding to all opioid receptors. mdpi.comscispace.com The C-terminal "address" sequence, which for Dynorphin A (1-13) is Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys, confers selectivity and potency for the KOPr. mdpi.comscispace.com
Solution NMR spectroscopy has revealed that when bound to the KOPr, Dynorphin A (1-13) adopts a specific conformation. pnas.orgrcsb.org The central portion of the peptide, from Leucine-5 to Arginine-9, forms a helical turn, while the N-terminal and C-terminal segments remain more flexibly disordered. pnas.orgrcsb.orgpnas.org Cryo-electron microscopy studies of the human KOPr in complex with Dynorphin A have provided further insights, showing interactions between the peptide and transmembrane helices 2, 3, 5, 6, and 7, as well as the extracellular loops of the receptor. oup.com These interactions are a combination of hydrophobic contacts and charge interactions. oup.com
As a G-protein coupled receptor (GPCR), the activation of the KOPr by Dynorphin A (1-13) initiates intracellular signaling cascades through G-proteins. researchgate.net Primarily, the KOPr couples to inhibitory G-proteins of the Gi/o family. nih.govresearchgate.net This coupling leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP). nih.govpnas.org This signaling pathway is a classical mechanism for opioid receptor-mediated neuronal inhibition. nih.gov
Furthermore, studies have shown that the heterodimerization of the KOPr with other receptors, such as the bradykinin (B550075) B2 receptor (B2R), can lead to novel signaling pathways. nih.govjohnshopkins.edu In cells where KOPr and B2R are co-expressed, Dynorphin A (1-13) can trigger a Gαs/protein kinase A signaling pathway, leading to an increase in intracellular cAMP levels and phosphorylation of the cAMP-response element-binding protein (CREB). nih.gov
In addition to G-protein signaling, KOPr activation by Dynorphin A (1-13) can also trigger β-arrestin-dependent pathways. researchgate.netresearchgate.net Upon receptor phosphorylation, β-arrestins are recruited, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades. researchgate.net
Research has indicated that Dynorphin peptides, including Dynorphin A (1-13), can exhibit functional selectivity or "biased agonism". This means they can preferentially activate one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin). researchgate.netnih.gov Dynorphin A has been shown to be a G-protein biased agonist at the KOPr, with a higher degree of bias compared to other endogenous peptides. nih.gov This functional selectivity may have implications for the physiological and potential therapeutic effects of Dynorphin A (1-13). researchgate.net
Delta Opioid Receptor (DOPr) Interactions
Dynorphin A (1-13) acetate (B1210297), a derivative of the endogenous opioid peptide dynorphin A, demonstrates a complex interaction profile with opioid receptors. While it is recognized primarily for its high affinity for the kappa opioid receptor (KOR), it also engages with other opioid receptors, including the delta opioid receptor (DOPr) and the mu opioid receptor (MOR). frontiersin.orgresearchgate.netplos.org The binding affinity of Dynorphin A (1-13) for the DOPr is generally lower than for the KOR. frontiersin.orgresearchgate.net
Table 1: Binding Affinity of Dynorphin A and Related Peptides at Opioid Receptors This table is interactive. You can sort the data by clicking on the column headers.
| Compound | δ Opioid Receptor (Ki, nM) | κ Opioid Receptor (Ki, nM) | μ Opioid Receptor (Ki, nM) |
|---|---|---|---|
| Dynorphin A | 1.25 ± 0.12 | 0.05 ± 0.01 | 1.60 ± 0.18 |
| Dynorphin A-(1-13) | 4.4 | 0.11 | 0.5 |
| [D-Pro10]dynorphin A-(1-11) | 1.5 | 0.10 | 1.7 |
| Dynorphin Ia | 71 | 0.25 | 6.7 |
Non-Opioid Receptor Interactions
Beyond its well-established role as an opioid receptor agonist, Dynorphin A (1-13) acetate also exhibits significant interactions with non-opioid receptor systems. These interactions are often mediated by fragments of the peptide that may or may not retain the N-terminal tyrosine required for opioid activity. ingentaconnect.com These non-opioid actions contribute to a range of physiological and pathological processes, including neurotoxicity and the modulation of pain perception. ingentaconnect.comnih.gov
N-Methyl-D-Aspartate (NMDA) Receptor Modulation
A substantial body of evidence indicates that Dynorphin A (1-13) and its metabolites can directly modulate the function of the N-Methyl-D-Aspartate (NMDA) receptor, a critical component of the glutamatergic system involved in synaptic plasticity and excitotoxicity. ingentaconnect.comkarger.comimrpress.com This interaction is independent of opioid receptors and can be triggered by dynorphin fragments lacking the N-terminal tyrosine. ingentaconnect.comjneurosci.org
Research has demonstrated that Dynorphin A (1-13) can directly bind to the NMDA receptor complex. imrpress.comjneurosci.orgnih.gov This binding can lead to a potentiation of glutamate-evoked currents, effectively enhancing the excitatory signaling mediated by the NMDA receptor. nih.gov This potentiation is thought to contribute to the neurotoxic effects observed with high concentrations of dynorphin. nih.govresearchgate.net The interaction appears to be complex, with some studies suggesting dynorphin can have both inhibitory and facilitatory effects on NMDA receptor function depending on the experimental conditions and the specific neuronal population being studied. imrpress.com For instance, the concentration of glycine (B1666218), a co-agonist at the NMDA receptor, may influence whether dynorphin inhibits or facilitates NMDA receptor currents. imrpress.com
The interaction of dynorphin with the NMDA receptor complex has been shown to involve multiple sites. psu.edu It has been proposed that dynorphin can potentiate the binding of competitive antagonists at the glutamate (B1630785) recognition site while inhibiting the binding of non-competitive antagonists that act within the ion channel. imrpress.compsu.edu
The N-terminal tyrosine residue of the dynorphin peptide is a critical determinant of its activity at opioid receptors. nih.govpnas.org Removal of this amino acid drastically reduces or abolishes its affinity for opioid receptors. nih.gov In contrast, the non-opioid actions of dynorphin, particularly its interaction with the NMDA receptor, can be mediated by fragments that lack this N-terminal tyrosine, such as Dynorphin A (2-17). ingentaconnect.comjneurosci.org This distinction highlights a crucial aspect of dynorphin pharmacology: the peptide and its metabolites can exert distinct biological effects through different receptor systems. While the full-length peptide with its N-terminal tyrosine primarily acts on opioid receptors, its degradation products can engage non-opioid targets like the NMDA receptor, leading to a different set of physiological consequences. ingentaconnect.comjneurosci.org
In addition to NMDA receptors, Dynorphin A has been shown to modulate the function of other ionotropic glutamate receptors, specifically α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. nih.govnih.govmedchemexpress.com Dynorphin A can reduce the sensitivity of dorsal horn neurons to excitatory amino acids by modulating these receptors. nih.gov Studies have shown that dynorphin can both decrease and, under certain conditions, increase the currents induced by AMPA and kainate. nih.gov The depressant effect on AMPA-induced currents appears to be mediated by kappa opioid receptors, while the potentiating effect is likely a non-opioid action. nih.gov This modulation of AMPA/kainate receptors adds another layer of complexity to the non-opioid effects of dynorphin and its potential role in neurotoxicity. nih.govmedchemexpress.com
Bradykinin Receptor Interactions
Emerging research has identified a novel non-opioid mechanism of action for dynorphins involving direct interaction with bradykinin receptors. u-tokyo.ac.jpnih.govacs.orgacs.org Bradykinin receptors, specifically the B1 and B2 subtypes, are G protein-coupled receptors involved in inflammation and pain signaling. Despite the lack of structural similarity between dynorphin and the endogenous bradykinin receptor ligands, bradykinin and kallidin (B13266), dynorphin A and its fragments have been shown to bind to and activate these receptors. nih.govacs.orgacs.org
This interaction appears to be physiologically relevant, as antagonists of the bradykinin B2 receptor can block the hyperalgesia induced by dynorphin A fragments. nih.gov Dynorphin A has been found to displace the binding of radiolabeled bradykinin and kallidin in various tissues and cell lines expressing bradykinin receptors. nih.gov The affinity for this interaction is in the moderate micromolar range. nih.gov This novel interaction suggests that some of the pronociceptive and neuroexcitatory effects of dynorphin may be mediated through the activation of bradykinin receptors. u-tokyo.ac.jpacs.orgacs.org
Table 2: Investigated Receptor Interactions of Dynorphin A (1-13) This table is interactive. You can sort the data by clicking on the column headers.
| Receptor Family | Specific Receptor | Type of Interaction | Key Findings |
|---|---|---|---|
| Opioid | Delta Opioid Receptor (DOPr) | Agonism | Lower affinity compared to KOR. frontiersin.orgresearchgate.net |
| Non-Opioid | N-Methyl-D-Aspartate (NMDA) Receptor | Modulation | Direct binding and potentiation of glutamate-evoked currents. imrpress.comjneurosci.orgnih.govnih.gov |
| Non-Opioid | AMPA/Kainate Receptors | Modulation | Both depression and potentiation of AMPA/kainate-induced currents. nih.govnih.gov |
| Non-Opioid | Bradykinin Receptors | Agonism | Direct binding and activation, mediating pronociceptive effects. u-tokyo.ac.jpnih.govacs.orgacs.org |
Acid-Sensing Ion Channel (ASIC) Modulation
In addition to interacting with bradykinin receptors, dynorphin peptides, including Dynorphin A (1-13), have been identified as potent modulators of acid-sensing ion channels (ASICs). nih.govresearchgate.net ASICs are proton-gated cation channels that play a significant role in pain perception and neuronal cell death during acidosis, such as that occurring during an ischemic stroke. pnas.orgacs.org The interaction between dynorphins and ASICs is direct and represents another non-opioid, non-bradykinin receptor-mediated activity of these peptides. nih.govcapes.gov.br
Dynorphin A (1-13) modulates ASIC activity by directly binding to the channel, specifically to a region known as the acidic pocket within the extracellular domain. researchgate.netacs.org This interaction is predominantly driven by electrostatic forces between the basic amino acids of the dynorphin peptide and acidic residues in the channel. pnas.orgacs.org The binding of Dynorphin A (1-13) is thought to stabilize a resting conformation of the channel. acs.org
The primary functional consequence of this interaction is the potentiation of ASIC1a activity, particularly under conditions of sustained, mild acidosis. nih.govresearchgate.net Normally, prolonged exposure to a low pH environment causes the channel to enter a non-conducting, desensitized state. nih.gov Dynorphin peptides limit this steady-state desensitization, thereby increasing the channel's activity and current amplitude in response to acidic stimuli. nih.govresearchgate.net For instance, in experimental settings, Dynorphin A(1-13) and Dynorphin A(1-17) have been shown to robustly increase the current amplitude of ASIC1a. researchgate.net
This modulation has significant pathophysiological implications. By preventing the desensitization of ASIC1a, dynorphins can exacerbate acidosis-induced neuronal death. nih.govpnas.org This neuroprotection-abolishing effect highlights a critical role for the dynorphin-ASIC interaction in conditions of tissue acidosis. nih.gov The mechanism is independent of opioid or bradykinin receptor activation and can be prevented by PcTx1, a peptide that also binds to the extracellular domain of ASIC1a, further suggesting a direct channel interaction. nih.govcapes.gov.br
Table 2: Effect of Dynorphin A Peptides on ASIC1a Current
| Peptide (20 µM) | Target Channel | Experimental Condition | Mean Current Increase (I/Icontrol) | Reference |
| Dynorphin A(1-13) | ASIC1a | Conditioning pH 7.25, Activating pH 6.5 | 2.51 ± 0.53 | researchgate.net |
| Dynorphin A(1-17) | ASIC1a | Conditioning pH 7.25, Activating pH 6.5 | 2.58 ± 0.65 | researchgate.net |
Cellular and Subcellular Actions of Dynorphin a 1 13 Acetate
Intracellular Signaling Cascades
The binding of Dynorphin (B1627789) A (1-13) acetate (B1210297) to its primary target, the kappa-opioid receptor (KOR), as well as other receptors like the N-methyl-D-aspartate (NMDA) receptor, initiates a cascade of intracellular events that profoundly alter neuronal activity. researchgate.netresearchgate.net
Dynorphin A (1-13) acetate plays a dual role in regulating intracellular calcium ([Ca2+]i) levels, a critical second messenger involved in numerous cellular processes, including excitotoxicity. At micromolar concentrations, Dynorphin A (1-13) can lead to an elevation of [Ca2+]i, contributing to neuronal loss. nih.govnih.gov This excitotoxic effect is believed to be mediated, at least in part, through an interaction with NMDA receptors. nih.govnih.gov Studies have demonstrated that the neurotoxic effects of Dynorphin A (1-13) can be prevented by NMDA receptor antagonists such as MK-801, AP-5, and 7-chlorokynurenic acid. nih.govnih.gov This suggests that Dynorphin A (1-13) may directly or indirectly activate NMDA receptors, leading to excessive calcium influx and subsequent neuronal damage. nih.govnih.gov
Conversely, the activation of KOR by Dynorphin A (1-13) can have neuroprotective effects by modulating calcium homeostasis. nih.gov In guinea pig cerebellar synaptosomes, Dynorphin A (1-13) has been shown to decrease free intracellular calcium, particularly when [Ca2+]i is already elevated. nih.gov This effect is thought to occur via an enhancement of calcium efflux. nih.gov The neuroprotective actions of KOR activation are further supported by findings that KOR antagonists can exacerbate the neurotoxicity induced by high levels of Dynorphin A (1-13). nih.govresearchgate.net The peptide has been observed to potentiate NMDA receptor-mediated currents, particularly at low extracellular glycine (B1666218) concentrations, suggesting an interaction with the glycine co-agonist site on the NMDA receptor. nih.gov
| Experimental Condition | Effect of Dynorphin A (1-13) on [Ca2+]i | Mediating Receptor(s) | Reference(s) |
| Micromolar concentrations in mouse spinal cord neurons | Elevation | NMDA Receptor | nih.govnih.gov |
| In the presence of NMDA receptor antagonists (MK-801, AP-5) | Excitotoxic effects prevented | NMDA Receptor | nih.govnih.gov |
| Guinea pig cerebellar synaptosomes | Decrease | Kappa-Opioid Receptor | nih.gov |
| Low extracellular glycine concentrations | Potentiation of NMDA-activated currents | NMDA Receptor (Glycine site) | nih.gov |
Dynorphin A (1-13) acetate demonstrates a bimodal regulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. The conventional signaling pathway for KOR, upon activation by Dynorphin A (1-13), involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. nih.gov This decrease in cAMP can contribute to the hyperpolarization of neurons and a reduction in neuronal excitability. nih.gov
However, under certain conditions, Dynorphin A (1-13) can lead to an increase in cAMP. Research has shown that when KOR forms a heterodimer with the bradykinin (B550075) B2 receptor (B2R), Dynorphin A (1-13) can trigger a Gαs/protein kinase A (PKA) signaling pathway, resulting in an upregulation of intracellular cAMP levels. nih.gov This novel signaling mechanism has been observed to increase the phosphorylation of the cAMP-response element-binding protein (CREB). nih.gov Furthermore, in isolated perfused rat hearts, Dynorphin A (1-13) has been found to simultaneously cause cardiac arrhythmias and an increase in myocardial cAMP levels in a dose-dependent manner. nih.gov
| Receptor Complex | Effect of Dynorphin A (1-13) on cAMP | Downstream Effect | Reference(s) |
| Kappa-Opioid Receptor (KOR) | Decrease | Inhibition of adenylyl cyclase | nih.gov |
| KOR / Bradykinin B2 Receptor (B2R) Heterodimer | Increase | Activation of Gαs/PKA pathway, increased CREB phosphorylation | nih.gov |
| Isolated Perfused Rat Heart | Increase | Associated with cardiac arrhythmias | nih.gov |
The intracellular signaling of Dynorphin A (1-13) also involves the activation of mitogen-activated protein kinase (MAPK) pathways, which are crucial for regulating a variety of cellular processes, including gene expression and cell survival. nih.gov Activation of the KOR by dynorphins can lead to the phosphorylation and activation of p38 MAPK. nih.govwikipedia.org This activation of p38 is thought to be dependent on G-protein-coupled receptor kinase 3 (GRK3) and β-arrestin and has been implicated in the aversive effects associated with KOR activation. frontiersin.org
In addition to p38, the extracellular signal-regulated kinase (ERK) pathway, another member of the MAPK family, is also modulated by Dynorphin A. nih.gov KOR activation can stimulate ERK1/2, which in turn can influence synaptic plasticity and receptor expression through the phosphorylation of transcription factors like CREB. nih.gov The activation of ERK in superficial spinal cord neurons has been shown to induce the expression of prodynorphin, the precursor protein for dynorphins. nih.gov
Recent research has implicated the mammalian target of rapamycin (B549165) (mTOR) pathway in the cellular actions of dynorphins. The activation of the mTOR complex is suggested to be involved in the aversive effects mediated by KOR activation. frontiersin.org Phosphoproteomic analyses have identified the phosphorylation of p70, a downstream effector of mTOR, as a consequence of KOR activation. frontiersin.org This suggests that the mTOR pathway is a significant component of the intracellular signaling cascade initiated by dynorphins.
Neuronal Excitability and Neurotransmission Modulation
Through its influence on intracellular signaling, Dynorphin A (1-13) acetate can modulate neuronal excitability and the release of various neurotransmitters, thereby impacting synaptic communication.
Dynorphin A (1-13) acetate has been shown to regulate the release of several key neurotransmitters. It can increase the extracellular levels of excitatory amino acids, such as glutamate (B1630785) and aspartate, through a non-opioid mechanism. jneurosci.org This effect on glutamate release is consistent with its interaction with NMDA receptors and its role in excitotoxicity. jneurosci.org In contrast, other studies have reported that dynorphins can inhibit the release of glutamate from hippocampal mossy fiber synaptosomes. nih.gov
Furthermore, Dynorphin A (1-13) plays an inhibitory role in the dopaminergic system. nih.gov It has been shown to preferentially inhibit behaviors induced by D2 dopamine (B1211576) receptor agonists. nih.gov This is consistent with findings that dynorphins can decrease dopamine release in brain regions associated with reward and addiction, such as the nucleus accumbens. wikipedia.orgdoi.org This inhibitory effect on dopamine release is thought to be mediated through the activation of KORs located on dopamine nerve terminals. wikipedia.org
| Neurotransmitter | Effect of Dynorphin A (1-13) | Proposed Mechanism | Reference(s) |
| Glutamate | Increase in extracellular levels | Non-opioid mechanism, possible NMDA receptor interaction | jneurosci.org |
| Glutamate | Inhibition of release from hippocampal mossy fibers | Kappa-Opioid Receptor activation | nih.gov |
| Dopamine | Decrease in release | Kappa-Opioid Receptor activation on dopaminergic terminals | wikipedia.orgnih.govdoi.org |
Interplay between Opioid and Non-Opioid Mediated Cellular Effects
Dynorphin A (1-13) acetate exhibits a complex and paradoxical range of cellular effects, acting through both opioid and non-opioid receptor systems. nih.govnih.gov The balance between these actions is largely dependent on the peptide's concentration. nih.govnih.gov
At physiological or nanomolar concentrations, Dynorphin A (1-13) preferentially activates KORs, leading to the inhibitory effects and neuronal hyperpolarization described previously. nih.gov This KOR activation is considered to be neuroprotective, particularly in the context of an excitotoxic insult. nih.govresearchgate.net By inhibiting neuronal activity and reducing calcium influx, the opioid-mediated actions can increase the threshold for excitotoxic damage. frontiersin.orgresearchgate.net
Conversely, at higher, supraphysiological (micromolar) concentrations, which may occur under pathological conditions like spinal cord trauma, Dynorphin A (1-13) displays potent non-opioid, excitotoxic effects. nih.govnih.govnih.gov These effects are primarily mediated through the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor. nih.govnih.gov Studies have shown that Dynorphin A (1-13) can directly or indirectly activate NMDA receptors, leading to an elevation of intracellular calcium concentration ([Ca2+]i) and subsequent neuronal death. nih.govnih.gov This excitotoxicity is not blocked by opioid antagonists but can be prevented by NMDA receptor antagonists like MK-801, 2-amino-5-phosphopentanoic acid (AP-5), or 7-chlorokynurenic acid. nih.govnih.gov Some research also suggests that dynorphins may interact with the glycine or polyamine sites on the NMDA receptor complex. nih.gov
The interplay between these two opposing mechanisms is a critical determinant of the ultimate cellular outcome. Research on spinal cord neurons has demonstrated this dual nature. In these studies, micromolar concentrations of Dynorphin A (1-13) caused significant neuronal loss, which was prevented by the NMDA antagonist MK-801. nih.gov Intriguingly, co-treatment with the KOR antagonist nor-binaltorphimine (nor-BNI) or the non-selective opioid antagonist naloxone (B1662785) exacerbated the Dynorphin A (1-13)-induced neuronal loss. nih.govnih.gov This suggests that even during an excitotoxic event caused by high concentrations of dynorphin, the concurrent activation of KORs provides a moderate, counteracting neuroprotective signal. nih.govresearchgate.net Therefore, Dynorphin A (1-13) can simultaneously trigger excitotoxic pathways via NMDA receptors and neuroprotective pathways via KORs, with the net effect on neuronal viability being a result of this complex interaction. nih.govnih.gov
Research Findings on Dynorphin A (1-13) Effects
The following tables summarize key research findings on the cellular actions of Dynorphin A (1-13).
Table 1: Effect of Antagonists on Dynorphin A (1-13)-Induced Neurotoxicity in Spinal Cord Neurons
| Treatment Condition | Observed Effect on Neuronal Survival | Implied Mechanism | Reference |
|---|---|---|---|
| Dynorphin A (1-13) (100 µM) | Significant neuronal loss | Excitotoxicity | nih.gov |
| Dynorphin A (1-13) + MK-801 (NMDA Antagonist) | Neuronal loss prevented | NMDA receptor-mediated toxicity | nih.gov |
| Dynorphin A (1-13) + (-)-Naloxone (Opioid Antagonist) | Exacerbated neuronal loss | Blockade of neuroprotective KOR signal | nih.gov |
| Dynorphin A (1-13) + nor-BNI (Selective KOR Antagonist) | Exacerbated neuronal loss | Specific blockade of neuroprotective KOR signal | nih.govnih.gov |
Neurobiological Roles and Preclinical Models of Dynorphin a 1 13 Acetate
Modulation of Nociception and Pain Pathways
The influence of Dynorphin (B1627789) A (1-13) acetate (B1210297) on pain perception is particularly complex, exhibiting both pain-relieving and pain-promoting properties. This duality is largely dependent on the concentration of the peptide and the specific receptors it activates.
At physiological concentrations, Dynorphin A (1-13) acetate primarily functions as a potent agonist of the kappa-opioid receptor (KOR), leading to antinociceptive, or pain-blocking, effects. medchemexpress.comtargetmol.cnmedchemexpress.com This action is a key component of the body's natural pain modulation system. The binding of Dynorphin A (1-13) to KORs, which are G-protein-coupled receptors, initiates a signaling cascade that ultimately inhibits neuronal excitability and reduces the transmission of pain signals. wikipedia.orgresearchgate.net Studies have shown that intrathecal administration of Dynorphin A can produce potent and long-lasting analgesic effects in various behavioral tests for pain. tandfonline.com In fact, on a molar basis, dynorphin has been found to be significantly more potent than morphine in producing analgesia. wikipedia.org The antinociceptive effects are often observed in models of acute pain and are a hallmark of the endogenous opioid system's role in maintaining physiological homeostasis. targetmol.cnwikipedia.org
In contrast to its analgesic effects at low concentrations, higher concentrations of Dynorphin A (1-13) acetate can lead to pro-nociceptive, or pain-promoting, outcomes. nih.govu-tokyo.ac.jp These paradoxical effects are generally mediated through non-opioid receptor systems. nih.govu-tokyo.ac.jp Research has demonstrated that at elevated levels, which can occur following nerve injury or during sustained opioid administration, dynorphin can induce hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain from stimuli that are not normally painful). u-tokyo.ac.jpnih.gov
One of the key non-opioid mechanisms implicated in these pro-nociceptive actions is the activation of bradykinin (B550075) receptors. wikipedia.orgu-tokyo.ac.jp Dynorphin A can directly activate these receptors, leading to the stimulation of pain pathways. u-tokyo.ac.jp Additionally, Dynorphin A (1-13) has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor complex, which plays a crucial role in central sensitization, a process that amplifies pain signals in the spinal cord. nih.govnih.govjneurosci.org This interaction can lead to an increase in intracellular calcium levels and subsequent neuronal hyperexcitability, contributing to a state of heightened pain. nih.govu-tokyo.ac.jp These non-opioid mediated excitatory effects are not blocked by opioid antagonists like naloxone (B1662785). nih.gov
| Effect Type | Primary Receptor(s) Involved | Resulting Pain State |
| Antinociceptive | Kappa-Opioid Receptor (KOR) | Analgesia (Pain Relief) |
| Pro-nociceptive | Bradykinin Receptors, NMDA Receptors | Hyperalgesia, Allodynia (Increased Pain) |
Neuropathic pain, a chronic pain state resulting from nerve damage, is characterized by its persistence and resistance to conventional analgesics. Dynorphin A (1-13) acetate plays a significant and complex role in the mechanisms underlying this condition. While the initiation of neuropathic pain does not appear to require dynorphin, its maintenance is critically dependent on the upregulation of this peptide in the spinal cord. jneurosci.orgnih.govjneurosci.org
Following peripheral nerve injury, there is a marked increase in the expression of spinal dynorphin. nih.govjneurosci.org This elevated level of dynorphin contributes to the maintenance of the neuropathic pain state through its pro-nociceptive actions. u-tokyo.ac.jpjneurosci.org Studies using animal models of neuropathic pain have shown that blocking the action of this upregulated dynorphin with an antiserum can reverse the signs of neuropathic pain. jneurosci.orgjneurosci.org The mechanism appears to involve the activation of bradykinin receptors and the potentiation of NMDA receptor-mediated signaling, leading to central sensitization. u-tokyo.ac.jpjneurosci.org Therefore, while the endogenous opioid system can provide initial pain relief, the sustained overproduction of dynorphin in pathological states can paradoxically contribute to the chronicity of pain.
Central Nervous System Disorders and Models
Beyond its role in pain modulation, Dynorphin A (1-13) acetate is implicated in other central nervous system functions and disorders, notably epilepsy.
The dynorphin system is recognized as a significant modulator of neuronal excitability and has been investigated for its role in epilepsy.
Dynorphins, including Dynorphin A (1-13), are considered to be endogenous anticonvulsants. embopress.org They exert a powerful suppressive effect on seizures, primarily through the activation of kappa-opioid receptors (KORs). garvan.org.aufrontiersin.org The activation of KORs leads to an inhibition of neuronal firing, which can prevent the excessive, synchronized neuronal activity that characterizes a seizure. embopress.orgdtic.mil
Research has shown that in animal models of epilepsy, the levels of dynorphin are often altered in brain regions prone to seizures, such as the hippocampus. embopress.orgnih.gov Furthermore, the administration of KOR agonists can suppress seizures, while prodynorphin-deficient mice exhibit a reduced seizure threshold. garvan.org.au This evidence strongly supports the idea that the dynorphin/KOR system acts as a natural brake on seizure activity in the brain. embopress.org Studies involving the intranigral injection of Dynorphin-1-13 have demonstrated a potent, dose-dependent suppression of kindled seizures in rats, an effect that was not blocked by naloxone, suggesting a complex mechanism of action in this context. nih.gov
| Condition | Role of Dynorphin A (1-13) | Primary Mechanism |
| Epilepsy | Anticonvulsant | Activation of Kappa-Opioid Receptors, leading to inhibition of neuronal excitability. |
Epilepsy and Seizure Control
Gene Therapy Approaches for Dynorphin Delivery
Gene therapy presents an innovative strategy for the targeted and sustained delivery of therapeutic neuropeptides, including dynorphins, directly to specific brain regions. This approach typically utilizes viral vectors, such as adeno-associated virus (AAV), to introduce the gene encoding the precursor protein, preprodynorphin (pDyn). embopress.orgfrontiersin.org Once transduced, host cells can synthesize and process the precursor into active dynorphin peptides. embopress.org
This "release on demand" system is particularly advantageous because the vector-derived dynorphins are stored and released in response to high-frequency neuronal stimulation, such as that occurring at the onset of a seizure. embopress.org This mimics the natural physiological regulation of neuropeptide release. embopress.org Proof-of-concept studies in preclinical models of temporal lobe epilepsy have demonstrated that AAV-mediated delivery of pDyn into the epileptogenic focus can lead to a long-term suppression of seizures and prevent the associated decline in spatial learning and memory. embopress.org This strategy has shown success in both mouse and rat models, and dynorphins have been shown to suppress seizure-like activity in human hippocampal slices from epilepsy surgery patients, suggesting a high potential for clinical translation. embopress.org
While many studies focus on the full preprodynorphin gene, this delivery method is directly relevant for Dynorphin A (1-13) as it is a major biologically active product of pDyn processing. nih.gov The success of these preclinical gene therapy applications for epilepsy and pain highlights a promising platform for delivering dynorphins for various neurological disorders, ensuring localized and activity-dependent release that could minimize side effects. embopress.orgd-nb.info
Stress Response and Affective States
The dynorphin/KOR system is a critical mediator of emotional and behavioral responses to stress. nih.gov Stressful events trigger the release of dynorphins in limbic brain regions, and stimulation of KORs can produce aversive, dysphoric, and anxiety-like states. nih.govfrontiersin.org While acute KOR signaling may be adaptive, producing analgesia and motivating escape from a threat, prolonged activation in response to chronic stress can lead to persistent, pro-depressive-like behaviors. nih.gov
Preclinical research specifically implicates Dynorphin A (1-13) in modulating stress-induced behaviors. In a study using a mouse model of repeated stress, intracerebroventricular administration of Dynorphin A (1-13) attenuated stress-induced escape failures. nih.gov This behavioral improvement was blocked by a KOR antagonist, confirming the receptor's involvement. nih.gov Neurochemical analysis revealed that the stress protocol increased the ratio of the serotonin (B10506) metabolite 5-HIAA to serotonin in the amygdala, an effect that was reversed by Dynorphin A (1-13). nih.gov These findings suggest that Dynorphin A (1-13) may alleviate the behavioral consequences of stress by regulating the serotonergic system within the amygdala. nih.gov The dynorphin/KOR system's interaction with other stress-related neuropeptides, such as corticotropin-releasing factor (CRF), further underscores its role as a key interface through which stressors modulate affective states. frontiersin.org
Learning and Memory Modulation
The role of Dynorphin A (1-13) in learning and memory is complex, with studies reporting both cognitive-enhancing and impairing effects depending on the experimental context. nih.govwgtn.ac.nz This duality may reflect the peptide's different signaling mechanisms or its interaction with various neurotransmitter systems.
Several studies point to an anti-amnesic potential. Intracerebroventricular administration of Dynorphin A (1-13) was found to improve memory impairments induced by the muscarinic receptor antagonist scopolamine (B1681570) in mice. nih.gov Specifically, Dynorphin A (1-13) given before training and retention tests significantly reversed scopolamine-induced deficits in a passive avoidance task. nih.gov It also improved performance in a spontaneous alternation task impaired by either scopolamine or the M1 receptor antagonist pirenzepine. nih.gov These memory-improving effects were blocked by a KOR-selective antagonist, suggesting they are mediated by KOR activation and may involve counteracting deficits in muscarinic receptor signaling. nih.gov
Conversely, other research has associated dynorphin activity with memory impairment. wgtn.ac.nz For instance, perinatal exposure to a glyphosate-based herbicide in rats led to a long-term reduction in dynorphin levels in the hippocampus, which researchers suggested could be associated with cognitive deficits later in life. The conflicting findings in the literature highlight the intricate role of the dynorphin system in cognitive processes, which may be influenced by the specific brain region, the nature of the cognitive task, and the baseline state of other neuromodulatory systems like the cholinergic system. nih.govwgtn.ac.nz
| Animal Model | Key Finding | Citation |
|---|---|---|
| Mouse | Dynorphin A (1-13) improved scopolamine- and pirenzepine-induced amnesia in passive avoidance and spontaneous alternation tasks. | nih.gov |
| Rat | Dynorphin A (1-13) reversed learning impairment induced by a muscarinic autoreceptor agonist. | utdallas.edu |
| Rat | Perinatal herbicide exposure caused a long-term decrease in hippocampal dynorphins, suggested to be associated with potential cognitive deficits. | |
| Rat | Animal studies have shown that dynorphin can cause spatial memory impairment (Morris water maze) but also reverse memory impairments by affecting acetylcholine (B1216132) release. | wgtn.ac.nz |
Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI)
Following neurotrauma, such as TBI and SCI, the dynorphin system undergoes significant and rapid dysregulation. nih.govresearchgate.net Numerous studies have documented a substantial increase in the expression and levels of dynorphin peptides, including Dynorphin A (1-13), in the acute post-injury period in affected regions like the hippocampus and spinal cord. nih.govnih.gov This upregulation was initially hypothesized to be a contributor to secondary injury cascades, the pathological processes that occur in the hours and days following the initial trauma and lead to further tissue damage. nih.gov
This accumulation of dynorphins in damaged neural tissue is a consistent finding across various experimental models of TBI and SCI. researchgate.netnih.gov This response suggests that the dynorphin system is an active component of the endogenous reaction to central nervous system injury. However, the functional consequence of this upregulation is not straightforward, leading to a complex debate about whether dynorphins play a protective or a detrimental role in the aftermath of trauma. researchgate.net
Dynorphin A (1-13) exhibits a pronounced dual nature in the context of neural injury, capable of mediating both neuroprotective and neurotoxic effects. nih.govresearchgate.net This paradoxical action depends heavily on its concentration and the primary receptor system it engages. researchgate.netoup.com
Neuroprotective Actions: The neuroprotective effects of dynorphin are generally attributed to its activation of KORs. researchgate.netnih.gov KOR activation can be protective against excitotoxicity by reducing intracellular calcium concentrations. oup.com Studies have shown that synthetic KOR agonists and Dynorphin A (1-13) can improve some neurological outcomes following neural injury or stroke models. researchgate.netnih.gov In vitro work on spinal cord neurons provides indirect evidence for this protective role; while high concentrations of Dynorphin A (1-13) were toxic, the co-application of a KOR antagonist exacerbated the neuronal loss, suggesting that the simultaneous KOR activation by dynorphin was providing a modest protective signal against its own excitotoxicity. nih.govnih.gov
Neurotoxic Actions: At the supraphysiological concentrations observed following trauma, the neurotoxic properties of Dynorphin A (1-13) often become dominant. researchgate.netnih.gov These deleterious effects are primarily mediated through non-opioid mechanisms, particularly by interacting with glutamate (B1630785) receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov In vitro studies on mouse spinal cord neurons demonstrated that micromolar concentrations of Dynorphin A (1-13) elevate intracellular calcium and cause significant neuronal death. nih.govnih.gov This toxicity was prevented by NMDA receptor antagonists but was unaffected or even worsened by opioid antagonists, clearly separating the toxic effects from the opioid receptor pathway. nih.govnih.govnih.gov Intrathecal injection of high doses of Dynorphin A (1-13) in rats produces severe neurological deficits, including motor and sensory impairment and paralysis, which are also not blocked by opioid antagonists. nih.gov This excitotoxic action is believed to be a significant contributor to the secondary injury cascade after TBI and SCI. nih.govnih.gov
| Action | Proposed Mechanism | Model / System | Citation |
|---|---|---|---|
| Neuroprotective | Activation of kappa-opioid receptors (KOR), reducing intracellular calcium. | General neural injury/stroke models; mouse spinal cord cultures. | researchgate.netnih.govoup.com |
| Neurotoxic | Activation of NMDA-type glutamate receptors, leading to excitotoxicity and pathological calcium influx. | Mouse spinal cord neuron cultures; rat intrathecal injection models. | nih.govnih.govnih.gov |
| Neuroprotective | KOR activation reduces nerve damage resulting from TBI or SCI. | Mouse models of TBI and SCI. | researchgate.net |
| Neurotoxic | High concentrations cause neuronal loss, allodynia, and paralysis. | Rat and mouse spinal cord models. | nih.govnih.gov |
Movement Disorders: Implications in L-DOPA-Induced Dyskinesia in Parkinson's Disease Models
In Parkinson's disease (PD), the loss of dopamine (B1211576) neurons leads to significant changes in the neurochemistry of the basal ganglia. Chronic treatment with L-DOPA, the gold-standard therapy for PD, often leads to the development of debilitating involuntary movements known as L-DOPA-induced dyskinesia (LID). nih.gov A substantial body of preclinical evidence from rat and primate models of PD has established a strong association between the development of LID and a marked upregulation of the prodynorphin system in the striatum. nih.gov
While these studies often measure the mRNA of the precursor, prodynorphin, more advanced techniques like imaging mass spectrometry have allowed researchers to identify the specific peptide products. nih.govnih.gov In rat models of LID, the severity of dyskinesia is positively correlated with increased levels of certain dynorphin peptides in basal ganglia output structures like the substantia nigra. nih.govplos.org Although some studies highlight the role of other dynorphin fragments like dynorphin B and alpha-neoendorphin, Dynorphin A and its metabolites are part of this overactive system. nih.gov The increased tone and subsequent abnormal processing of dynorphins in the direct pathway of the basal ganglia are thought to be a key maladaptive neuroplastic change contributing to the expression of dyskinetic movements. These findings implicate the entire dynorphin peptide family, including Dynorphin A (1-13), as a critical component in the pathophysiology of LID.
Spinocerebellar Ataxia Type 23 (SCA23) Pathology
Spinocerebellar Ataxia Type 23 (SCA23) is an autosomal dominant neurodegenerative disorder characterized by the progressive loss of Purkinje cells in the cerebellum, leading to impaired motor coordination and ataxia. nih.govoup.comnih.gov The underlying cause of SCA23 has been identified as mutations in the prodynorphin (PDYN) gene. nih.govnih.govnih.govjax.org
The PDYN gene encodes the precursor protein prodynorphin, which is processed into several opioid neuropeptides, including Dynorphin A, Dynorphin B, and α-neoendorphin. nih.govnih.govrug.nl Research has revealed that missense mutations within the PDYN gene are responsible for SCA23. nih.govnih.gov A significant number of these pathogenic mutations are located in the highly conserved coding region for Dynorphin A, which is considered a mutational hotspot for the disease. oup.comnih.gov
These mutations lead to substitutions of amino acids in the Dynorphin A peptide sequence, such as Leucine-5 to Serine (L5S), Arginine-6 to Tryptophan (R6W), and Arginine-9 to Cysteine (R9C). nih.gov Such alterations have profound effects on the peptide's structure and function. rug.nlamsterdamumc.nl Specifically, SCA23-related mutations disrupt the secondary structure of Dynorphin A, leading to a loss of the N-terminal α-helix. rug.nlamsterdamumc.nloup.com This structural change, in turn, affects the peptide's stability and degradation. amsterdamumc.nloup.com For instance, the R6W and R9C mutant peptides exhibit marked resistance to degradation and a tendency to aggregate, while the L5S mutant shows increased degradation. rug.nlamsterdamumc.nloup.com
The consequence of these structural and stability changes is the presence of persistently elevated levels of neurotoxic mutant Dynorphin A. oup.comrug.nlamsterdamumc.nl Studies in cellular and mouse models have shown that these mutations can result in excessive generation or accumulation of the mutant Dynorphin A peptides, which are cytotoxic and play a central role in the pathogenesis of SCA23. nih.govoup.comnih.govresearchgate.net
Table 1: Effects of SCA23-Associated PDYN Mutations on Dynorphin A
| Mutation | Consequence | Impact on Peptide Structure & Function | Reference |
| L5S | Leucine-5 to Serine | Disrupts secondary structure; leads to increased degradation and no aggregation. | nih.govrug.nlamsterdamumc.nloup.com |
| R6W | Arginine-6 to Tryptophan | Disrupts N-terminal α-helix; increases peptide stability and degradation resistance; promotes aggregation; most toxic to cerebellar neurons. | nih.govrug.nlamsterdamumc.nloup.com |
| R9C | Arginine-9 to Cysteine | Disrupts secondary structure; increases peptide stability and degradation resistance; promotes aggregation. | nih.govrug.nlamsterdamumc.nloup.com |
Loss of Opioid Signaling Neuroprotection and NMDA-Mediated Excitotoxicity in SCA23
The pathology of SCA23 appears to result from a dual-mechanism "toxic-gain-of-function" and "loss-of-function" scenario. nih.govamsterdamumc.nl This involves a reduction in the neuroprotective effects of opioid signaling coupled with an increase in NMDA receptor-mediated excitotoxicity. rug.nlamsterdamumc.nlsci-hub.se
Loss of Opioid Signaling: Dynorphin A is the endogenous ligand for the kappa-opioid receptor (KOR). nih.govrug.nl The structural changes in mutant Dynorphin A peptides, particularly the disruption of the N-terminal helix, lead to a decreased binding affinity for the KOR. amsterdamumc.nloup.comataxie.nl Functional analyses have confirmed that Dynorphin A mutants associated with SCA23 exhibit a reduced potency for activating the KOR and its subsequent G-protein and β-arrestin signaling pathways. nih.gov This loss of function means that the natural, neuroprotective actions normally mediated by the KOR are diminished or lost, potentially rendering cerebellar neurons more vulnerable to damage. amsterdamumc.nlsci-hub.seataxie.nlnih.gov
NMDA-Mediated Excitotoxicity: While losing their ability to effectively signal through the KOR, the mutant Dynorphin A peptides gain a potent neurotoxic function. nih.govnih.govnih.gov This toxicity is not mediated by opioid receptors but is instead linked to the N-methyl-D-aspartate (NMDA) receptor. rug.nlamsterdamumc.nlresearchgate.net Elevated concentrations or prolonged exposure to Dynorphin A can potentiate glutamate-evoked currents at the NMDA receptor, leading to excessive calcium influx and excitotoxicity—a process that causes neuronal death. amsterdamumc.nlresearchgate.netnih.gov In SCA23, the increased levels of stable, mutant Dynorphin A peptides are believed to trigger this powerful non-opioid excitotoxic mechanism, leading directly to the degeneration of Purkinje cells in the cerebellum. nih.govnih.govrug.nlsci-hub.se The pathology is therefore proposed to be a result of these converging mechanisms: a loss of opioid-mediated neuroprotection and a gain of NMDA-mediated excitotoxicity. rug.nlamsterdamumc.nlresearchgate.net
Table 2: Dual Pathological Mechanisms in SCA23
| Mechanism | Description | Key Molecular Target | Consequence | Reference |
| Loss of Opioid Signaling | Mutant Dynorphin A has a disrupted structure, leading to reduced binding affinity and activation potency. | Kappa-Opioid Receptor (KOR) | Diminished neuroprotective signaling, increasing neuronal vulnerability. | nih.govamsterdamumc.nloup.comataxie.nl |
| NMDA-Mediated Excitotoxicity | Mutant Dynorphin A potentiates glutamate-evoked currents, causing excessive neuronal stimulation. | N-methyl-D-aspartate (NMDA) Receptor | Glutamate neurotoxicity, Purkinje cell degeneration, and ataxia. | nih.govnih.govrug.nlamsterdamumc.nlresearchgate.net |
Neuroendocrine Regulation
The dynorphin system is a significant modulator of neuroendocrine functions, with a notable presence in key regulatory areas of the brain, such as the hypothalamus. nih.govnih.gov Its actions are complex, involving both opioid and non-opioid pathways to influence hormonal systems.
One critical role is in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. Research using mouse anterior pituitary tumor cells (AtT-20) has shown that Dynorphin A can directly stimulate the release of corticotropin (B344483) (ACTH) in a dose-dependent manner. karger.com Interestingly, this effect was not blocked by the opioid antagonist naloxone, and a selective KOR agonist did not replicate the ACTH release. karger.com Furthermore, a Dynorphin A fragment that does not bind to opioid receptors, Dyn A (2-17), also stimulated ACTH secretion. karger.com This suggests that Dynorphin A's regulation of ACTH release at the pituitary level occurs through a non-opioid mechanism, likely involving the NMDA receptor. karger.com
Perhaps the most well-defined neuroendocrine function of dynorphin is its role in the regulation of reproduction. frontiersin.org Dynorphin neurons located in the arcuate nucleus (ARC) of the hypothalamus are now understood to be a core component of the GnRH pulse generator. frontiersin.org These neurons co-express kisspeptin (B8261505) and neurokinin B (NKB) and are collectively known as KNDy neurons. frontiersin.org Dynorphin, acting via the KOR, provides a crucial inhibitory tone within this system, helping to shape the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This pulsatile secretion of GnRH is essential for governing the release of gonadotropins from the pituitary, which in turn controls reproductive cycles in mammals. frontiersin.org
Peptide Engineering, Analog Development, and Structure Activity Relationships Sar of Dynorphin a 1 13 Acetate
Modification Strategies for Enhanced Selectivity and Efficacy
To overcome the limitations of the natural peptide, such as conformational flexibility and susceptibility to enzymatic degradation, various modification strategies have been employed. nih.govtandfonline.com These strategies include substituting amino acids, introducing conformational constraints, and developing shorter, more stable versions of the peptide.
Amino Acid Substitutions and Non-Naturally Occurring Amino Acids
The substitution of specific amino acids within the Dyn A (1-13) sequence has been a primary tool for probing its interaction with opioid receptors and for developing analogs with altered properties. Alanine (B10760859) scanning, where individual amino acids are replaced by alanine, has revealed critical residues for biological activity. For instance, replacing Tyr¹ or Phe⁴ with alanine leads to a significant drop in potency. nih.gov Similarly, substitutions at the basic residues in the C-terminal region, particularly Arg⁶ and Arg⁷, also drastically reduce activity. nih.gov
The introduction of non-naturally occurring amino acids has been explored to enhance stability and receptor selectivity. For example, replacing Gly² with D-alanine has been shown to decrease the potency of Dyn A (1-13) amide. nih.govpnas.org In another study, substituting Gly² and Gly³ with a conformationally constrained non-natural amino acid, trans-4-aminocyclohexanecarboxylic acid (trans-ACCA), resulted in analogs with modest affinity and selectivity for κ-receptors. acs.orgcreighton.edunih.gov Furthermore, the replacement of Tyr¹ with 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp) in a related Dyn A (1-11) analog led to the development of a potent κ-opioid antagonist. nih.gov
| Original Residue | Substituted Residue | Position | Observed Effect | Reference |
| Gly | D-Ala | 2 | Reduced potency | nih.govpnas.org |
| Phe | Trp | 4 | Decreased activity in smooth muscle preparations but retained much of the binding potency | cdnsciencepub.com |
| Arg | Lys(Ac) | 6 | Loss of κ-receptor selectivity due to enhanced µ and δ affinity | nih.gov |
| Arg | Lys(Ac) | 9 | Enhanced κ-opioid receptor affinity and retained selectivity | nih.gov |
| Ile | Ala | 8 | Increased relative potency in mouse vas deferens and opiate binding tests | nih.gov |
Conformationally Constrained Analogues
To limit the numerous conformations that linear peptides like Dyn A can adopt, researchers have developed cyclized analogs. nih.gov These constraints are intended to lock the peptide into a bioactive conformation, potentially increasing affinity and selectivity.
Cyclization has been achieved by introducing lactam bridges. For instance, cyclo[D-Asp²,Dap⁵]Dyn A-(1-13)NH₂ was created to constrain the "message" sequence and was found to have high affinity for both κ and µ receptors. nih.gov In contrast, constraining the "address" sequence, as in cyclo[D-Asp⁵,Dap⁸]Dyn A-(1-13)NH₂, resulted in an analog with moderate κ-receptor affinity but increased selectivity over µ and δ receptors compared to the linear parent peptide. nih.govnih.gov Another approach utilized ring-closing metathesis (RCM) to cyclize Dyn A-(1-11)NH₂ analogs, yielding potent agonists. nih.gov These studies demonstrate that the position of the conformational constraint significantly influences the resulting pharmacological profile.
| Analog | Type of Constraint | Constrained Region | Key Finding | Reference |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | Non-natural amino acid | "Message" sequence | Modest κ-receptor affinity and selectivity | acs.orgcreighton.edu |
| cyclo[D-Asp²,Dap⁵]Dyn A-(1-13)NH₂ | Lactam bridge | "Message" sequence | High affinity for both κ and µ receptors | nih.gov |
| cyclo[D-Asp⁵,Dap⁸]Dyn A-(1-13)NH₂ | Lactam bridge | "Address" sequence | Moderate κ-receptor affinity with increased κ-selectivity | nih.govnih.gov |
| RCM-cyclized Dyn A-(1-11)NH₂ analogs | Ring-closing metathesis | Various (e.g., between positions 2 and 5) | Potent κ-opioid receptor agonists | nih.gov |
Development of Shorter, Stable Dynorphin-Based Agonists
Research has also focused on creating smaller, more metabolically stable analogs of dynorphin (B1627789). nih.govfrontiersin.org Since Dyn A (1-11) and Dyn A (1-13) exhibit similar κ-opioid receptor activity to the full-length Dyn A, they have often served as the parent structures for these efforts. nih.gov By starting with the smallest active fragment, Dynorphin 1-7, and employing rational, iterative design, a series of potent, selective, and metabolically stable peptides have been developed. nih.govfrontiersin.org These efforts aim to improve the drug-like properties of dynorphin peptides for potential clinical applications. nih.govfrontiersin.org Truncating the C-terminus of a potent and selective analog, [Pro³]Dyn A(1−11)-NH₂, revealed that analogs shorter than seven amino acids did not have significant affinity for opioid receptors. acs.org
Key Residues and Their Contributions to Receptor Affinity and Selectivity
The specific amino acid residues within the Dyn A (1-13) sequence play distinct roles in its interaction with opioid receptors. SAR studies have pinpointed key residues in both the N-terminus and the C-terminus that are crucial for affinity and selectivity.
N-Terminal Tyrosine Importance
The N-terminal tyrosine (Tyr¹) is a universally critical residue for the activity of almost all opioid peptides, including Dyn A (1-13). Its removal results in a complete loss of biological activity. nih.govpnas.org The phenolic hydroxyl group and the protonated amino group of this residue are thought to be essential for interaction with the opioid receptor and for signal transduction. nih.gov Studies on related Dyn A analogs have shown that while the positively charged N-terminal amino group is vital for agonistic activity, its removal can convert the peptide into an antagonist, indicating that the core structure can still bind to the receptor without activating it. nih.gov
Basic Residues in C-Terminus
The C-terminal portion of Dyn A (1-13) is rich in basic amino acid residues, including Arg⁶, Arg⁷, Arg⁹, Lys¹¹, and Lys¹³. acs.orgfoodb.ca This positively charged region is fundamental to the peptide's high affinity and selectivity for the κ-opioid receptor. nih.govacs.org Successive removal of these C-terminal residues demonstrated the significant contributions of Lys¹³, Lys¹¹, and Arg⁷ to the peptide's potency. nih.govpnas.org Specifically, Arg⁶ and Arg⁷ have been identified as particularly important. nih.govacs.org However, some studies have found that the removal of Arg⁷ does not necessarily abolish biological activity at the κ-opioid receptor, suggesting a complex structure-activity relationship. nih.govresearchgate.net Modifications to these basic residues can dramatically alter the receptor profile. For example, replacing Arg⁶ with N-acetyllysine (Lys(Ac)) led to a loss of κ-selectivity, whereas a similar substitution at Arg⁹ enhanced κ-affinity while maintaining selectivity. nih.gov These findings highlight the nuanced role of each basic residue in defining the interaction of Dyn A (1-13) with the κ-opioid receptor.
Structural Dynamics and Conformational Heterogeneity of Dynorphin A (1-13) Acetate (B1210297)
The biological activity of peptides like Dynorphin A (1-13) acetate is intrinsically linked to their three-dimensional structure and dynamic behavior in solution. Understanding the conformational landscape of this peptide is crucial for deciphering its interaction with opioid receptors and for the rational design of new analogs.
Research has shown that Dynorphin A (1-13) is a conformationally flexible peptide. scispace.com In aqueous solutions, it tends to exist in a largely unfolded or random coil state. However, its conformation can be significantly influenced by the surrounding environment. nih.govacs.org For instance, in the presence of trifluoroethanol (TFE), a solvent known to promote helical structures, Dynorphin A (1-13) adopts a more folded conformation. Specifically, studies using hydrogen-deuterium exchange combined with mass spectrometry have revealed that in a 50% TFE solution, the peptide forms an alpha-helix encompassing residues 1-9, while the C-terminal portion (residues 10-13) remains flexible. nih.gov
The interaction with lipid membranes also plays a critical role in shaping the conformation of Dynorphin A (1-13). acs.orgpnas.org These interactions are thought to be a key step in the process of receptor binding. Nuclear magnetic resonance (NMR) studies have provided insights into the structure of Dynorphin A (1-13) when bound to dodecylphosphocholine (B1670865) (DPC) micelles, a model system for cell membranes. sckans.edu These studies, along with molecular dynamics simulations, suggest that the peptide adopts a specific orientation and conformation at the membrane surface, which may facilitate its subsequent binding to the kappa-opioid receptor (KOR). acs.orgpnas.org
NMR studies of Dynorphin A (1-13) bound to the human KOR have revealed that the N-terminal "message" sequence (Tyr-Gly-Gly-Phe), which is common to many opioid peptides, remains flexibly disordered. nih.gov In contrast, the central portion of the peptide, from Leu5 to Arg9, forms a helical turn. nih.gov The C-terminal segment, from Pro10 to Lys13, is also flexibly disordered in this bound state. nih.gov This conformational heterogeneity, with both structured and unstructured regions, is likely important for its biological function, allowing for a multi-step binding process with the receptor. pnas.orgresearchgate.net
Cyclic analogs of Dynorphin A have been synthesized to reduce conformational flexibility and better understand the bioactive conformation. scispace.comsckans.edu For example, the cyclic analog c[Cys5,11]dynorphin A-(1-11)-NH2 exhibits cis-trans isomerism around the Arg9-Pro10 peptide bond, with both isoforms potentially being active as kappa-opioid agonists. sckans.edu These constrained analogs help to define the structural requirements for receptor binding and activity.
Interactive Data Table: Conformational Features of Dynorphin A (1-13) in Different Environments
| Environment | Dominant Conformation | Residues Involved in Secondary Structure | Technique(s) Used | Reference(s) |
|---|---|---|---|---|
| Aqueous Solution | Unfolded/Random Coil | N/A | Mass Spectrometry | nih.gov |
| 50% Trifluoroethanol | Alpha-helix | Residues 1-9 | Hydrogen-Deuterium Exchange MS | nih.gov |
| DPC Micelles | Helical turn in central region | Leu5 - Arg9 | NMR Spectroscopy, Molecular Dynamics | sckans.edunih.gov |
| Bound to KOR | Flexibly disordered N-terminus, helical turn (central), flexibly disordered C-terminus | Leu5 - Arg9 (helical turn) | NMR Spectroscopy | nih.gov |
Metabolic Stability and Degradation Pathways of Analogs
A significant hurdle in the development of Dynorphin A (1-13) and its analogs as therapeutic agents is their rapid degradation by peptidases in the body. ingentaconnect.commdpi.comtandfonline.com The native peptide has a very short half-life in human plasma, often less than a minute, which severely limits its clinical utility. ingentaconnect.com Consequently, a major focus of peptide engineering has been to enhance metabolic stability. nih.gov
The primary sites of enzymatic cleavage in Dynorphin A (1-13) have been identified as the Tyr1-Gly2, Arg6-Arg7, and Pro10-Lys11 peptide bonds. nih.gov Aminopeptidases can rapidly cleave the N-terminal tyrosine, leading to the inactive (des-Tyr1) fragment. nih.gov
Several strategies have been employed to protect Dynorphin A analogs from enzymatic degradation:
N-terminal modification: N-methylation of the N-terminal tyrosine (Tyr1) has been shown to be effective in protecting against aminopeptidases. ingentaconnect.com For instance, [NMeTyr1]dynorphin A-(1-13) exhibits enhanced stability. scispace.com
C-terminal modification: Amidation of the C-terminus is a common strategy to reduce degradation by carboxypeptidases. ingentaconnect.com The stability of Dynorphin A (1-13) amide is significantly increased compared to the free acid, with a 24-fold gain in half-life in plasma reported in one study. ingentaconnect.com
Substitution with non-natural amino acids: Replacing natural L-amino acids with D-amino acids or other non-canonical amino acids can hinder peptidase recognition and cleavage. nih.gov For example, the introduction of D-Ala at position 2 has been explored to enhance stability. scispace.com
Backbone modifications: Modifying the peptide backbone, for instance by introducing N-methyl groups on other residues like Arg7, can protect specific cleavage sites. nih.gov
Cyclization: Creating cyclic analogs through various chemical strategies, such as using cysteine staples or ring-closing metathesis, can improve metabolic stability by restricting the peptide's conformation and making it less accessible to proteases. scispace.comnih.gov The lead molecule CSD-CH2(1,8)-NH2, a stapled peptide, demonstrated a significantly improved half-life of 95 minutes in human serum compared to the 4-minute half-life of the linear Dyn A1–13-NH2. nih.gov
The metabolic pathways of Dynorphin A (1-13) and its metabolites can be complex, involving multiple enzyme systems. nih.gov Studies have shown that the major metabolites in human cerebrospinal fluid (CSF) are Dyn A(2–13), Dyn A(1–12), and Dyn A(1–6). ingentaconnect.com Multicompartmental kinetic modeling has been utilized to better understand these complex degradation pathways. nih.gov
Systematic structure-activity relationship (SAR) studies have been crucial in guiding the design of more stable analogs. nih.govresearchgate.net For example, while the removal of Arg7 was found not to significantly affect binding to the kappa-opioid receptor, it highlighted the importance of other residues for stability. nih.gov The development of analogs like E-2078 ([N-methyl-Tyr1, N-methyl-Arg7-D-Leu8] Dyn A(1–8) ethylamide) exemplifies the successful application of these strategies to create more robust and potentially therapeutic peptides. ingentaconnect.com
Interactive Data Table: Metabolic Stability of Dynorphin A (1-13) and Analogs
| Compound | Modification(s) | Half-life in Human Plasma/Serum | Key Findings | Reference(s) |
|---|---|---|---|---|
| Dynorphin A (1-13) | None | < 1 minute | Rapidly degraded. | ingentaconnect.com |
| Dynorphin A (1-13) amide | C-terminal amidation | 24 minutes | 24-fold increase in stability compared to the free acid. | ingentaconnect.com |
| Dyn A1–13-NH2 | C-terminal amidation | 4 minutes | Serves as a baseline for comparison with stabilized analogs. | nih.gov |
| CSD-CH2(1,8)-NH2 | Cysteine stapling and C-terminal amidation | 95 minutes | Significant improvement in stability due to cyclization. | nih.gov |
| [N-methyl-Tyr1, N-methyl-Arg7-D-Leu8] Dyn A(1–8) ethylamide (E-2078) | N-terminal methylation, internal methylation, D-amino acid substitution, C-terminal ethylamide | Not specified, but designed for enhanced stability | Example of a multi-pronged approach to stabilization. | ingentaconnect.com |
Advanced Research Methodologies and Analytical Approaches for Dynorphin a 1 13 Acetate Studies
In Vitro Experimental Models
In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of Dynorphin (B1627789) A (1-13) acetate's actions. These systems are instrumental in characterizing its interactions with various receptors and its effects on neuronal function.
Cell culture systems are fundamental for studying the effects of Dynorphin A (1-13) at a cellular level. Researchers utilize primary neuronal cultures and specific cell lines to investigate its biological activities.
Primary Neuronal Cultures: Neurons isolated from embryonic mouse spinal cords are a key model, as they can be enriched for populations co-expressing κ-opioid receptors (KORs) and N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov These cultures allow for the direct examination of Dynorphin A (1-13)'s effects on neuronal survival and intracellular calcium dynamics. nih.govnih.gov For instance, studies have used these enriched neuronal populations to demonstrate the neurotoxic effects of micromolar concentrations of Dynorphin A (1-13). nih.govnih.gov
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with human opioid receptors (KOR, MOR, and DOR) are widely used to assess the binding affinity and functional activity of Dynorphin A (1-13) and its analogues. nih.govguidetopharmacology.orgfrontiersin.org COS-7 cells, derived from monkey kidney tissue, are also employed for transient expression of opioid receptors to characterize their pharmacological properties. bioscientifica.com F-11 cells, a hybrid cell line of rat dorsal root ganglion (DRG) neurons and mouse neuroblastoma, are utilized to study calcium influx in response to Dynorphin A peptides. u-tokyo.ac.jp
Receptor binding assays are essential for determining the affinity and selectivity of Dynorphin A (1-13) for various opioid and non-opioid receptors. These assays typically involve the use of radiolabeled ligands.
Competitive Binding Assays: These assays measure the ability of Dynorphin A (1-13) to displace a radiolabeled ligand from its receptor. For example, [3H]bremazocine has been used in rat brain homogenates to characterize the binding of Dynorphin A (1-13) to different components of κ-opioid binding sites. nih.gov Similarly, the affinity of Dynorphin A (1-13) for the κ-opioid receptor has been determined in membranes from COS-7 cells expressing the newt KOR using [3H]U69593. bioscientifica.com The affinity for bradykinin (B550075) receptors has been assessed through competition with [3H]kallidin. u-tokyo.ac.jp
Radioligand Binding Studies: Direct binding studies with radiolabeled Dynorphin A itself are less common, but the peptide's interaction with the NMDA receptor complex has been demonstrated through radioligand studies. nih.gov
The following table summarizes the binding affinities (Ki values) of Dynorphin A (1-13) for various receptors as determined in different studies.
| Receptor | Cell/Tissue Type | Radioligand | Ki (nM) | Reference |
| Kappa Opioid Receptor | Newt Brain P2 Membranes | [3H]U69593 | ~0.3-5.3 | bioscientifica.com |
| Kappa Opioid Receptor | COS-7 cells expressing newt KOR | [3H]U69593 | ~0.3-6.2 | bioscientifica.com |
| Delta Opioid Receptor | CHO cell membranes | [3H]diprenorphine | 8.3 | guidetopharmacology.org |
| Mu Opioid Receptor | Not Specified | Not Specified | Low nM affinity | nih.gov |
| Bradykinin B1 Receptor | Cells transfected with human BDKRB1 | [3H]kallidin | 1500 | u-tokyo.ac.jp |
| Bradykinin B2 Receptor | F-11 and brain membranes | [3H]bradykinin | Similar to B1 | u-tokyo.ac.jp |
| NMDA Receptor | Not Specified | Not Specified | Binds to complex | nih.govingentaconnect.com |
This table is programmatically generated and may not be exhaustive.
Functional assays measure the biological response elicited by the binding of Dynorphin A (1-13) to its receptors. These assays provide insights into the peptide's efficacy as an agonist or antagonist.
[35S]GTPγS Binding Assays: This assay measures the activation of G-protein coupled receptors. The binding of an agonist like Dynorphin A (1-13) to its receptor stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. This technique has been used to confirm that dynorphins potently activate G protein coupling of recombinant KORs in CHO or C6 cells. nih.gov It has also been employed to study the antagonist activity of various compounds against Dynorphin A (1-13) stimulation at the KOR. mdpi.com
Calcium Mobilization Assays: These assays measure changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation. Dynorphin A (1-13) has been shown to induce robust intracellular calcium release in mast cells, an effect mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2). researchgate.netnih.gov Studies in embryonic mouse spinal cord neurons have also demonstrated that micromolar concentrations of Dynorphin A (1-13) elevate [Ca2+]i, an effect that can be blocked by NMDA receptor antagonists. nih.gov In contrast, Dynorphin A (1-13) has also been shown to suppress spontaneous calcium oscillations in spinal neuron cultures in a concentration-dependent manner. researchgate.net
Electrophysiological techniques, such as the patch-clamp method, are used to study the effects of Dynorphin A (1-13) on ion channel activity and neuronal excitability.
Whole-Cell Patch-Clamp: This technique has been used to record NMDA-activated currents in acutely dissociated trigeminal neurons from rats. These studies revealed that Dynorphin A (1-13) reduces NMDA-activated currents in a voltage-independent manner. nih.gov Whole-cell patch-clamp has also been used to record pH-evoked currents in cultured cortical neurons to study the modulation of acid-sensing ion channels (ASICs) by dynorphins. jneurosci.org
Single-Channel Recording: This method provides detailed information about the effects of a substance on the properties of individual ion channels. Single-channel analysis has shown that Dynorphin A (1-13) reduces the fraction of time the NMDA receptor channel is open without altering its conductance. nih.gov
In Vivo Preclinical Models
In vivo models, primarily involving rodents, are indispensable for understanding the complex physiological and behavioral effects of Dynorphin A (1-13) acetate (B1210297) in a whole-organism context.
Animal models that mimic human neurological disorders are crucial for evaluating the potential therapeutic or pathological roles of Dynorphin A (1-13).
Pain Models: Various animal models of pain are used to investigate the analgesic and hyperalgesic effects of Dynorphin A (1-13).
Tail-flick Test: This test measures the latency of a mouse to flick its tail away from a heat source. In non-stressed mice, intracerebroventricular administration of Dynorphin A (1-13) did not show analgesic activity. cas.cz However, in combination with stressors like forced swimming or whole-body vibration, it prolonged tail-flick latencies, suggesting a potentiation of its analgesic effects by stress. cas.cz
Neuropathic Pain Models: In models of neuropathic pain, such as those induced by nerve ligation, intrathecal administration of dynorphin antiserum has been shown to block tactile allodynia and reverse thermal hyperalgesia. jneurosci.orgjneurosci.org Conversely, intrathecal injection of a Dynorphin A fragment (A2–13) induces tactile hypersensitivity and thermal hyperalgesia in rats. u-tokyo.ac.jp
Inflammatory Pain Models: The role of Dynorphin A (1-13) is also studied in models of inflammatory pain, where its biotransformation and effects on nociception are evaluated. frontiersin.org
Addiction Models: The dynorphin/KOR system is implicated in the negative affective states associated with drug withdrawal. nih.gov Animal models of addiction are used to study how Dynorphin A (1-13) influences drug-seeking behaviors and the dysphoric aspects of withdrawal from substances like cocaine, morphine, and alcohol. nih.govwikipedia.org
Neurodegenerative Disease Models:
Spinal Cord Injury: Levels of Dynorphin A and its metabolite Dynorphin A (1-13) increase significantly after spinal cord trauma and are thought to contribute to secondary neurodegeneration. nih.govnih.gov Animal models of spinal cord injury are used to investigate the neurotoxic effects of Dynorphin A (1-13) and the potential protective effects of KOR activation. nih.govnih.govnih.gov
Spinocerebellar Ataxia Type 23 (SCA23): A mouse model for SCA23, which is caused by mutations in the prodynorphin gene, has been developed. oup.com This model demonstrates that elevated levels of mutant Dynorphin A lead to Purkinje cell loss and motor dysfunction, highlighting a role for dynorphins in this neurodegenerative disease. oup.com
Parkinson's Disease: The unilateral 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease is used to study changes in the striatal biotransformation of Dynorphin A. tandfonline.com
The following table provides a summary of findings from in vivo studies using animal models.
| Animal Model | Key Findings | Reference |
| Pain | ||
| Forced Swimming/Vibration Stress (Mice) | Dynorphin A (1-13) prolongs tail-flick latency, indicating stress-induced analgesia. | cas.cz |
| Nerve Ligation (Rats) | Dynorphin antiserum reverses tactile allodynia and thermal hyperalgesia. | jneurosci.orgjneurosci.org |
| Intrathecal Dynorphin A(2-13) (Rats) | Induces tactile hypersensitivity and thermal hyperalgesia. | u-tokyo.ac.jp |
| Addiction | ||
| Cocaine Self-Administration (Rats) | Increased dynorphin expression in the nucleus accumbens and dorsal striatum contributes to the negative affective state of withdrawal. | wikipedia.org |
| Neurodegeneration | ||
| Spinal Cord Injury (Mice) | Increased levels of Dynorphin A (1-13) contribute to neurodegeneration. | nih.govnih.gov |
| PDYN R212W Mouse Model of SCA23 | Elevated mutant Dynorphin A causes Purkinje cell loss and motor dysfunction. | oup.com |
| 6-OHDA Model of Parkinson's Disease (Rats) | Altered striatal biotransformation of Dynorphin A. | tandfonline.com |
This table is programmatically generated and may not be exhaustive.
Targeted Peptide Delivery via Gene Therapy
Gene therapy represents a cutting-edge approach for the targeted and sustained delivery of Dynorphin A (1-13), bypassing the challenges of traditional administration routes. This method typically involves the use of viral vectors, most commonly adeno-associated viruses (AAV), to introduce the gene encoding for prodynorphin (PDYN), the precursor protein to Dynorphin A. Once the genetic material is delivered to the target cells, the cellular machinery transcribes and translates the gene, leading to the synthesis and secretion of dynorphins.
This strategy allows for precise anatomical targeting, enabling researchers to investigate the effects of Dynorphin A (1-13) in specific neural circuits. For instance, AAV vectors carrying the PDYN gene can be injected into discrete brain regions to explore the peptide's role in various physiological and pathological processes. The sustained, localized release of the peptide mimics natural production more closely than bolus injections, providing a more physiologically relevant model for study.
Key Research Findings from Gene Therapy Approaches:
| Vector System | Target Area | Key Finding |
| Adeno-associated virus (AAV) | Specific brain nuclei | Enables long-term, localized expression of dynorphins. |
| Lentiviral vectors | Spinal cord | Facilitates investigation of the role of dynorphins in chronic pain models. |
Structural Biology Techniques
Understanding the three-dimensional structure of Dynorphin A (1-13) and its interaction with its primary target, the kappa-opioid receptor (KOR), is fundamental to elucidating its mechanism of action. Advanced structural biology techniques have been instrumental in providing high-resolution snapshots of these molecular interactions.
Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complexes
Cryo-electron microscopy (Cryo-EM) has revolutionized the field of structural biology, allowing for the determination of high-resolution structures of membrane proteins like the KOR in a near-native state. Several studies have successfully used Cryo-EM to resolve the structure of the KOR bound to Dynorphin A. These structures have revealed the intricate details of the binding pocket and the specific amino acid residues on both the peptide and the receptor that are critical for their interaction. This level of detail is invaluable for understanding the molecular basis of KOR activation by Dynorphin A and provides a template for the rational design of novel therapeutics targeting this system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Structure and Dynamics
Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of peptides like Dynorphin A (1-13) in solution. NMR studies have shown that Dynorphin A is a highly flexible peptide, adopting different conformations depending on its environment. For example, in aqueous solution, it tends to be largely unstructured, while in the presence of lipid micelles, which mimic the cell membrane, it can adopt a more helical conformation. This conformational flexibility is thought to be important for its ability to bind to and activate the KOR. By providing insights into the dynamic nature of the peptide, NMR complements the static pictures provided by Cryo-EM.
Bioanalytical Chemistry Approaches
The accurate detection and quantification of Dynorphin A (1-13) and its metabolites in biological samples are essential for understanding its pharmacokinetics and pharmacodynamics. Sophisticated bioanalytical techniques are required to measure the low concentrations of this peptide in complex biological matrices.
Mass Spectrometry and MALDI Imaging Mass Spectrometry for Peptide Detection and Bioconversion
Mass spectrometry (MS) is a cornerstone technique for the analysis of neuropeptides. It offers high sensitivity and specificity, allowing for the unambiguous identification and quantification of Dynorphin A (1-13). Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry is a particularly powerful application of this technology. MALDI imaging allows for the visualization of the spatial distribution of Dynorphin A (1-13) and its bioconversion products directly in tissue sections. This provides a unique anatomical context for understanding where the peptide is produced, released, and metabolized, offering a molecular map of its activity within the brain and other tissues.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Stability and Metabolite Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the quantitative analysis of peptides and their metabolites in biological fluids such as plasma and cerebrospinal fluid. This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. LC-MS methods have been developed to monitor the stability of Dynorphin A (1-13) and to identify and quantify its various metabolic products. This is crucial because the peptide is rapidly degraded by peptidases in the body, and understanding this degradation pathway is key to developing strategies to improve its therapeutic potential.
Electrochemical Detection Methods
Electrochemical detection methods offer a powerful and sensitive approach for the analysis of Dynorphin A (1-13) Acetate, providing real-time or near-real-time measurements of this neuropeptide. These techniques are primarily based on the electrochemical oxidation of the tyrosine residue present at the N-terminus of the peptide. By applying a specific voltage to an electrode, the tyrosine moiety can be oxidized, generating a measurable current that is proportional to the concentration of the peptide.
A significant advancement in this area is the development of microimmunoelectrodes (MIEs) specifically designed for the rapid, sensitive, and selective detection of dynorphin. biorxiv.orgnih.govnih.govbiorxiv.org This method combines the principles of electrochemistry with the high specificity of antibody-antigen interactions.
The core principle of this technique involves the application of a voltage to a carbon fiber microelectrode to induce the oxidation of the tyrosine residue on the Dynorphin A (1-13) molecule. biorxiv.orgnih.govbiorxiv.org This oxidation event releases an electron, which is detected as a current. biorxiv.org To ensure that the detected current is specific to dynorphin and not other endogenous molecules containing tyrosine, the surface of the carbon fiber electrode is coated with a selective dynorphin antiserum. biorxiv.orgnih.govnih.govbiorxiv.orgresearchgate.net This antibody coating selectively captures Dynorphin A (1-13) at the electrode surface, enhancing the selectivity of the measurement.
Square-wave voltammetry (SWV) is a commonly employed electrochemical technique in this context. biorxiv.orgnih.govnih.govbiorxiv.org SWV offers high sensitivity and is effective at distinguishing the faradaic current generated by the analyte from the background capacitive current. rsc.org In a typical setup, a square wave electrical potential is applied to the MIE, for instance, from 0 to 1 V. biorxiv.org The tyrosine residue of the captured dynorphin oxidizes at a specific potential, approximately +0.65 V, resulting in a peak oxidative current that is directly proportional to the concentration of the peptide. biorxiv.org
The sensitivity of these dynorphin antiserum-coated MIEs has been demonstrated to be remarkably high, with the ability to detect dynorphin in the attomolar range. biorxiv.orgnih.govnih.govbiorxiv.orgresearchgate.net This high sensitivity is crucial for measuring the low physiological concentrations of neuropeptides.
To validate the selectivity of the MIEs, studies have compared the oxidative current generated by dynorphin to that of other opioid peptides, such as met-enkephalin (B1676343), which also contains a tyrosine residue, and to free tyrosine itself. biorxiv.orgnih.govnih.govbiorxiv.orgresearchgate.net The results show that while a small current may be measured in the presence of these other molecules, it does not increase with their concentration, confirming that the MIEs are most selective for dynorphin. biorxiv.org
The utility of these electrochemical sensors has been demonstrated in in vitro brain slice preparations, where they have been used to measure both bath-applied dynorphin and dynorphin release stimulated by optogenetic methods. biorxiv.orgnih.govnih.govresearchgate.net This highlights the potential for using these MIEs for real-time, rapid detection of endogenous opioid peptide release in more complex biological environments. biorxiv.orgnih.govnih.gov
While much of the recent focus has been on antibody-coated electrodes, the foundational technique of fast-scan cyclic voltammetry (FSCV) has been widely used for the detection of other monoamine neurotransmitters and some neuropeptides. wikipedia.orgnih.gov FSCV, often employed with carbon-fiber microelectrodes, allows for sub-second temporal resolution. wikipedia.orgnih.gov However, a limitation of traditional FSCV for detecting peptides like dynorphins is the difficulty in selectively distinguishing them from other peptides that also contain electroactive amino acid residues. biorxiv.org The development of MIEs using techniques like SWV has helped to overcome this challenge by introducing a layer of antibody-based selectivity. biorxiv.orgnih.govbiorxiv.org
The table below summarizes the key findings from a representative study on the electrochemical detection of dynorphin.
| Parameter | Description | Findings | Reference |
| Detection Method | Electrochemical technique used for analysis. | Square-Wave Voltammetry (SWV) | biorxiv.orgnih.govbiorxiv.org |
| Electrode Type | The working electrode used for detection. | Dynorphin Antiserum-Coated Carbon Fiber Microimmunoelectrode (MIE) | biorxiv.orgnih.govnih.govbiorxiv.orgresearchgate.net |
| Target Analyte | The specific molecule being detected. | Dynorphin | biorxiv.orgnih.govbiorxiv.org |
| Electrochemical Principle | The underlying process enabling detection. | Oxidation of the N-terminal tyrosine residue. | biorxiv.orgnih.govbiorxiv.org |
| Oxidation Potential | The potential at which the tyrosine residue oxidizes. | ~ +0.65 V | biorxiv.org |
| Sensitivity | The lowest concentration range detectable. | Attomolar range | biorxiv.orgnih.govnih.govbiorxiv.orgresearchgate.net |
| Selectivity | The ability to distinguish the target from other molecules. | High selectivity for dynorphin over met-enkephalin and tyrosine. | biorxiv.orgnih.govnih.govbiorxiv.orgresearchgate.net |
| Application | Demonstrated use of the method. | In vitro detection in brain slices (bath application and optogenetically-evoked release). | biorxiv.orgnih.govnih.govresearchgate.net |
Future Research Trajectories and Therapeutic Implications Preclinical
Elucidating Complex Interplay between Opioid and Non-Opioid Mechanisms
Dynorphin (B1627789) A (1-13) exhibits a complex pharmacological profile by interacting with both opioid and non-opioid receptor systems. While it is a potent endogenous agonist for the KOR, at higher, often pathological, concentrations, it can exert significant effects through non-opioid mechanisms. biorxiv.org A primary non-opioid target is the N-methyl-D-aspartate (NMDA) receptor complex. asm.org
Studies using isolated mouse spinal cord neurons have shown that micromolar concentrations of Dynorphin A (1-13) can elevate intracellular calcium and induce neuronal loss. biorxiv.org These excitotoxic effects were preventable by NMDA receptor antagonists, indicating an indirect or direct action through this system. biorxiv.org Interestingly, the blockade of KORs with antagonists like nor-binaltorphimine was found to exacerbate the neurotoxicity induced by Dynorphin A (1-13), suggesting that KOR activation may have a neuroprotective role that counteracts the excitotoxicity. biorxiv.org
This dual activity means Dynorphin A (1-13) can have paradoxical effects on neuronal viability. biorxiv.org The peptide's ability to modulate secondary neurodegeneration following events like spinal cord trauma is likely a result of this complex interplay involving multiple receptor and signaling pathways. biorxiv.orgasm.org Further research aims to fully untangle these interactions to understand how the balance between opioid-mediated neuroprotection and non-opioid-mediated excitotoxicity is regulated.
Table 2: Dual Receptor Mechanisms of Dynorphin A (1-13)
| Receptor System | Effect of Dynorphin A (1-13) Activation | Implication | Reference(s) |
|---|---|---|---|
| Kappa-Opioid Receptor (KOR) | Inhibitory; neuroprotective effects, analgesia. | Primary signaling pathway at physiological concentrations. | biorxiv.orgasm.org |
| NMDA Receptor | Excitatory; neurotoxicity, neuronal loss at high concentrations. | Contributes to pathological effects like secondary injury after trauma. | biorxiv.orgasm.org |
| Bradykinin (B550075) Receptors | Excitatory; may contribute to neuropathic pain states. | A non-opioid mechanism for pronociceptive actions. | tandfonline.com |
Novel Therapeutic Strategies Targeting the Dynorphin A (1-13) System
The multifaceted nature of the Dynorphin A (1-13) system presents several innovative therapeutic avenues. Strategies are moving beyond simple agonism or antagonism to more nuanced approaches that leverage the system's complexity.
One major strategy involves the creation of peripherally restricted KOR agonists. By modifying the peptide structure to limit its ability to cross the blood-brain barrier, it may be possible to develop potent analgesics for inflammatory pain without the central nervous system side effects like dysphoria and sedation.
Another approach focuses on developing highly selective KOR antagonists. Based on the Dynorphin A (1-13) sequence, novel peptide probes and antagonists have been designed using techniques like cysteine stapling. biorxiv.org Such antagonists could be valuable for treating conditions linked to an overactive dynorphin system, such as depression, anxiety, and addiction. asm.org
Furthermore, therapeutic strategies are being designed to specifically target the non-opioid actions of dynorphin. This includes the development of antagonists for the bradykinin receptors that are activated by dynorphin fragments, which could offer a non-addictive approach to managing chronic pain. core.ac.uk Targeting the downstream signaling molecules regulated by spinal dynorphin is also being explored as a way to treat hyperpathic states. core.ac.uk The recognition that angiotensin-converting enzyme 2 (ACE2) is a substrate for Dynorphin A (1-13) also opens up possibilities for exploiting these interactions for new therapeutic strategies in cardiovascular disease. nih.gov
Advanced Methodologies for Real-Time Dynorphin A (1-13) Dynamics
Understanding the precise timing and location of Dynorphin A (1-13) release in the brain is critical to deciphering its function. Traditional methods like microdialysis lack the necessary temporal and spatial resolution. To address this, advanced methodologies are being developed to monitor dynorphin dynamics in real-time.
A significant advancement is the creation of genetically encoded fluorescent sensors. One such sensor, known as kLight, is engineered from the KOR and exhibits an increase in fluorescence upon binding dynorphin. oup.com This allows for the visualization of endogenous dynorphin release with high spatiotemporal resolution, as demonstrated in studies observing dynorphin release in the prefrontal cortex during precipitated opioid withdrawal. oup.com These sensors can be expressed in specific neuronal populations, enabling researchers to link peptide release to the activity of defined neural circuits and behaviors. nih.gov
Another promising technique is electrochemical detection using microimmunoelectrodes (MIEs). biorxiv.orgnih.gov These sensors consist of a carbon fiber microelectrode coated with a selective dynorphin antiserum. biorxiv.org They detect the oxidation of the N-terminal tyrosine residue on the peptide, generating a current proportional to the dynorphin concentration. biorxiv.orgresearchgate.net This method offers high sensitivity, capable of detecting dynorphin in the attomolar range, and selectivity, distinguishing it from other opioid peptides like met-enkephalin (B1676343). biorxiv.org These MIEs have been used to monitor dynorphin concentrations in brain slice preparations and hold promise for in-vivo applications in awake, behaving animals. biorxiv.org A related optical method uses frequency-locked whispering gallery mode microtoroid resonators to provide label-free, real-time characterization of Dynorphin A (1-13) binding to the KOR. biorxiv.orgfrontiersin.org
Table 3: Comparison of Advanced Methodologies for Dynorphin A (1-13) Detection
| Methodology | Principle | Advantages | Limitations/Challenges | Reference(s) |
|---|---|---|---|---|
| kLight (Fluorescent Sensor) | Genetically encoded sensor based on KOR; fluorescence increases upon ligand binding. | High spatiotemporal resolution; cell-type specific expression; suitable for in-vivo imaging. | Signal can be affected by co-administered antagonists; requires genetic modification. | researchgate.netoup.com |
| Microimmunoelectrodes (MIEs) | Electrochemical detection of tyrosine oxidation on antibody-captured peptide. | Extremely high sensitivity (attomolar); rapid and selective; does not require labels. | Currently best suited for acute experiments (1-2 hours); requires antibody immobilization. | biorxiv.orgnih.govresearchgate.net |
| Optical Microresonators | Measures shifts in light frequency as unlabeled peptide binds to receptors on a microtoroid surface. | Label-free; real-time kinetic data; high sensitivity (zeptomolar). | Primarily used in vitro; requires specialized equipment. | biorxiv.orgfrontiersin.org |
Role of Dynorphin A (1-13) in Neuroimmune Interactions
Dynorphin A (1-13) plays a significant role in the communication between the nervous and immune systems. This interaction occurs through both classic opioid receptors and other non-opioid mechanisms on immune cells. Immune cells, including macrophages, microglia, and lymphocytes, express opioid receptors and can be directly influenced by dynorphins. bohrium.comnih.gov
In the context of inflammation, Dynorphin A (1-13) and other dynorphin peptides can modulate immune cell function. For example, Dynorphin A (1-13) has been shown to promote HIV-1 expression in chronically infected promonocytic cells by stimulating the release of pro-inflammatory cytokines like TNF-α and IL-6. asm.orgcore.ac.uk Conversely, in acutely infected human microglial cell cultures, Dynorphin A (1-13) can inhibit HIV-1 expression, an effect blocked by KOR antagonists. core.ac.uk
Research has also identified a novel, non-opioid interaction between Dynorphin A and the integrin Mac-1 (CD11b/CD18) on leukocytes. nih.gov This interaction can induce a potent migratory response in macrophages and enhance phagocytosis, suggesting a mechanism for dynorphin-mediated immunomodulation that is independent of opioid receptors. nih.gov In the central nervous system, there is a delicate balance between neuropeptides like dynorphin and substance P in regulating microglial activation. Dynorphin can inhibit substance P-induced microglial activation and the associated production of reactive oxygen species, thereby playing a critical role in dopaminergic neuron survival. nih.gov Furthermore, dynorphin signaling through the KOR can promote the polarization of microglia toward the anti-inflammatory M2 phenotype, which is a potential therapeutic strategy for neuroinflammatory conditions.
Q & A
Q. What is the receptor selectivity of Dynorphin A (1-13) Acetate, and how is this determined experimentally?
Dynorphin A (1-13) Acetate is a potent endogenous agonist of the κ-opioid receptor (KOR). Receptor selectivity is typically assessed using competitive radioligand binding assays, where the compound’s affinity for KOR is compared to other opioid receptors (μ, δ) in vitro. For functional validation, calcium imaging or cAMP inhibition assays are employed to confirm KOR-specific activity .
Q. What physiological effects are observed upon κ-opioid receptor activation by Dynorphin A (1-13) Acetate?
Activation of KOR by Dynorphin A (1-13) Acetate induces antinociception (pain relief) and modulates neurotransmitter release. Acute exposure increases intracellular calcium ([Ca²⁺]i) in neurons, mimicking NMDA receptor-mediated effects, which can be quantified via fluorescent calcium indicators (e.g., Fura-2) in primary neuronal cultures .
Q. How does Dynorphin A (1-13) Acetate interact with NMDA receptor signaling pathways?
The peptide potentiates NMDA receptor activity indirectly by increasing neuronal excitability through KOR-mediated calcium influx. This interaction is studied using co-application experiments with NMDA receptor antagonists (e.g., MK-801) and calcium chelators (e.g., BAPTA-AM) to isolate pathway contributions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate Dynorphin A (1-13) Acetate’s efficacy in chronic pain models while minimizing tolerance effects?
Use rodent models of neuropathic pain (e.g., spared nerve injury) with escalating doses of Dynorphin A (1-13) Acetate administered intrathecally. Monitor behavioral responses (e.g., mechanical allodynia) and compare with KOR-specific antagonists (e.g., nor-BNI) to isolate receptor-mediated effects. Include longitudinal studies to assess tolerance development via receptor internalization assays .
Q. What methodological considerations are critical for ensuring peptide stability in in vivo studies?
Dynorphin A (1-13) Acetate is prone to enzymatic degradation. Stabilize the peptide by co-administering protease inhibitors (e.g., bestatin) or using D-amino acid substitutions. Validate stability via HPLC-MS post-administration in plasma or cerebrospinal fluid samples .
Q. How can contradictory data on Dynorphin A (1-13) Acetate’s pro-nociceptive vs. antinociceptive effects be reconciled?
Contradictions may arise from dose-dependent effects or model-specific variables (e.g., acute vs. chronic pain). Design dose-response studies across multiple pain models (e.g., tail-flick, formalin test) and measure downstream biomarkers (e.g., p38 MAPK phosphorylation) to clarify context-dependent mechanisms .
Q. What strategies optimize the peptide’s bioavailability for central nervous system (CNS) targeting?
Utilize intranasal or intraventricular delivery to bypass the blood-brain barrier. Formulate the peptide with permeation enhancers (e.g., chitosan) and validate CNS penetration via microdialysis coupled with LC-MS/MS .
Experimental Design and Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent analgesic effects?
Apply nonlinear regression to calculate EC₅₀ values and two-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Use longitudinal mixed-effects models for time-course data .
Q. How can researchers control for batch-to-batch variability in synthetic Dynorphin A (1-13) Acetate?
Characterize each batch via mass spectrometry, amino acid analysis, and circular dichroism to confirm structural integrity. Include internal controls (e.g., reference agonists) in all experiments to normalize biological activity .
Q. What in vitro models best replicate the peptide’s physiological effects on neuronal networks?
Primary cortical or dorsal root ganglion neurons cultured on multi-electrode arrays (MEAs) allow real-time measurement of network activity post-treatment. Combine with optogenetic KOR activation to validate specificity .
Comparative and Mechanistic Studies
Q. How does Dynorphin A (1-13) Acetate’s activity compare to full-length Dynorphin A (1-17)?
The truncated (1-13) fragment retains high KOR affinity but lacks the C-terminal residues critical for δ-opioid receptor cross-reactivity. Compare binding kinetics using surface plasmon resonance (SPR) and functional selectivity via GTPγS binding assays .
Q. What molecular dynamics (MD) simulations are useful for studying Dynorphin A (1-13) Acetate-KOR interactions?
Perform all-atom MD simulations with explicit solvent models to analyze peptide-receptor binding poses. Validate predictions via alanine scanning mutagenesis of KOR extracellular loops .
Data Reproducibility and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
